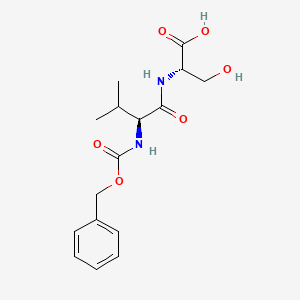

Z-Val-ser-OH

Descripción

BenchChem offers high-quality Z-Val-ser-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-ser-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGEDJLONFGEL-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-VAD-FMK: The Double-Edged Sword of Caspase Inhibition

An In-Depth Technical Guide for Experimental Design & Interpretation

Executive Summary

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is widely regarded as the "gold standard" pan-caspase inhibitor. However, in advanced research, treating it as a simple "off-switch" for apoptosis is a methodological error. While it effectively alkylates the catalytic cysteine of caspases, its utility is complicated by two critical factors: off-target inhibition of other cysteine proteases (cathepsins, calpains) and the induction of necroptosis via Caspase-8 blockade.

This guide moves beyond the datasheet, providing the mechanistic grounding and experimental protocols necessary to use Z-VAD-FMK rigorously. It is designed for researchers who need to distinguish between genuine apoptotic blockade and artifactual data.

Part 1: Chemical & Mechanistic Foundation

The Molecule and the Warhead

Z-VAD-FMK is a cell-permeable peptide mimic. Its structure is designed to fit the substrate specificity of the caspase active site, but its mechanism of action relies on the fluoromethyl ketone (FMK) group.

-

Recognition Motif (Z-V-A-D): The Val-Ala-Asp sequence mimics the cleavage site of caspase substrates. The N-terminal Benzyloxycarbonyl (Z) group enhances lipophilicity and cell permeability.[1]

-

The Warhead (FMK): Unlike reversible inhibitors (e.g., aldehydes like CHO), the FMK group is an irreversible alkylating agent . It acts as a suicide inhibitor.

Mechanism of Irreversible Inhibition

The inhibition follows a specific kinetic pathway. The caspase active site contains a catalytic cysteine residue (e.g., Cys163 in Caspase-3) that acts as a nucleophile.[2]

-

Binding: The Z-VAD peptide moiety binds to the caspase substrate-binding groove.

-

Attack: The thiolate anion of the catalytic cysteine attacks the carbonyl carbon of the inhibitor.

-

Alkylation: The fluoride ion acts as a leaving group. A stable, covalent thioether bond forms between the enzyme and the inhibitor.

-

Result: The enzyme is permanently disabled.

Figure 1: Kinetic mechanism of Z-VAD-FMK inhibition. The irreversible alkylation of the catalytic cysteine renders the caspase permanently inactive.

Part 2: The Biological Switch (Apoptosis vs. Necroptosis)

Crucial Insight: Using Z-VAD-FMK can unintentionally kill your cells if they are primed for necroptosis.

Under normal physiological conditions, Caspase-8 acts as a checkpoint that suppresses necroptosis by cleaving RIPK1 and RIPK3 . When you apply Z-VAD-FMK, you inhibit Caspase-8.[3][4] If the cell receives a death signal (e.g., TNF

Experimental Implication: If Z-VAD-FMK fails to rescue cell viability, do not assume the death is "caspase-independent apoptosis." It is likely Z-VAD-induced necroptosis.

Figure 2: The Death Switch. Z-VAD-FMK blocks Caspase-8, removing the suppression of RIPK1/3 and forcing cells into necroptosis.[4][5]

Part 3: Off-Target Effects & Specificity

Z-VAD-FMK is often labeled a "pan-caspase" inhibitor, but "pan-cysteine protease inhibitor" is more accurate at high concentrations.

| Target | IC50 / Sensitivity | Consequence of Inhibition |

| Caspases (1-10) | High (nM to low µM) | Blocks Apoptosis, Pyroptosis |

| Cathepsin B | Moderate (>10 µM) | Blocks lysosomal degradation; alters autophagy flux |

| Calpains | Moderate/Low | Disrupts cytoskeletal remodeling |

| NGLY1 | High | Induces accumulation of misfolded glycoproteins |

Part 4: Validated Experimental Protocols

Preparation and Storage

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: 20 mM is standard.[1][6] (Solubility limit is ~100 mM).

-

Storage: Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles ; the FMK group is reactive and can degrade in the presence of moisture.

-

Stability: In cell culture media (pH 7.4), the half-life is relatively short (estimated ~4-12 hours depending on serum esterases). For long-term assays (>24h), replenish the inhibitor.

Standard Inhibition Protocol (Adherent Cells)

This protocol is designed to validate caspase dependence in a cytotoxicity assay.

Step 1: Pre-Treatment (Crucial)

-

Seed cells and allow attachment.

-

Prepare Z-VAD-FMK working solution in warm media.

-

Concentration: Titrate between 20 µM and 50 µM . (100 µM increases off-target risk).

-

Add Z-VAD-FMK to cells 30–60 minutes BEFORE adding the apoptotic stimulus. This ensures the inhibitor has permeated the membrane and alkylated pro-caspases before activation begins.

Step 2: Induction

-

Add the apoptotic stimulus (e.g., Staurosporine, Doxorubicin).

-

Control: Include a "Z-VAD only" control to check for intrinsic toxicity.

-

Vehicle Control: DMSO concentration must be <0.5% (v/v) to avoid solvent toxicity.

Step 3: Validation (The "Necroptosis Check")

-

If Z-VAD-FMK fails to protect, or accelerates death, set up a parallel well containing:

-

Z-VAD-FMK (20 µM)[6]

-

Necrostatin-1 (Nec-1) (10-30 µM) [RIPK1 inhibitor]

-

-

If the combination (Z-VAD + Nec-1) rescues the cells, the death was necroptosis induced by Z-VAD.

Data Interpretation Matrix[5][6][8][9][10]

| Observation | Z-VAD Effect | Interpretation |

| Cell Viability | Restored to Control | Death was Caspase-dependent Apoptosis. |

| Cell Viability | No Change | Death is Caspase-independent OR Z-VAD degraded. |

| Cell Viability | Worsened | Z-VAD induced Necroptosis. Verify with Nec-1. |

| Western Blot | Pro-Caspase Intact | Z-VAD prevented processing (Initiator inhibition). |

| Western Blot | Pro-Caspase Cleaved | Z-VAD bound active site but cleavage occurred (common artifact; activity is still blocked). |

Part 5: Troubleshooting & Limitations

-

"My Western Blot still shows cleaved Caspase-3."

-

Explanation: Z-VAD-FMK binds the active site.[2][4][6] It does not necessarily prevent the upstream cleavage of Pro-Caspase-3 by Caspase-8/9. The cleaved Caspase-3 exists, but it is catalytically inert because the active site is alkylated. Do not rely solely on Western blots for efficacy; use an activity assay (e.g., DEVD-ase activity).

-

-

"The cells look vacuolated."

-

Explanation: This is a hallmark of autophagy or necroptosis. Z-VAD-FMK can disrupt autophagic flux by inhibiting lysosomal cathepsins.[7]

-

-

"Is there a better inhibitor?"

-

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone): A "next-generation" inhibitor. It is more specific, stable, and non-toxic compared to Z-VAD-FMK. It does not inhibit cathepsins at standard doses. Consider switching if off-target effects are suspected.

-

References

-

Slee, E. A., et al. (1996).[8] Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[4][8] Biochemical Journal. Link

-

Vandenabeele, P., et al. (2010). Shifting the balance: Caspase-8 inhibition drives necroptosis. Nature Reviews Molecular Cell Biology. Link

-

Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters. Link

-

Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis. Frontiers in Immunology. Link[2]

-

Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK Technical Manual. Link

-

Selleck Chemicals. (n.d.). Z-VAD-FMK Datasheet and Solubility. Link

Sources

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. s6-kinase-substrate-peptide-32.com [s6-kinase-substrate-peptide-32.com]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 7. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Technical Monograph: Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK)

Version 2.0 | Senior Application Scientist Review [1]

Executive Summary

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor used extensively to study apoptotic signaling pathways.[1] While primarily deployed to block caspase-dependent cell death, its application requires a nuanced understanding of its off-target effects—specifically its potential to sensitize cells to necroptosis (programmed necrosis).[1] This guide provides the definitive chemical identity, mechanistic logic, and validated protocols for the use of Z-VAD-FMK in high-fidelity research environments.

Chemical Identity & Structural Analysis

The acronym Z-VAD-FMK describes the molecule's three functional components: the N-terminal protecting group (Z ), the tripeptide sequence (VAD ), and the C-terminal warhead (FMK ).[1]

Full Chemical Names

To ensure reproducibility, researchers must distinguish between the cell-permeable methyl ester form (standard for in vitro work) and the free acid form.[1]

| Nomenclature Type | Designation |

| Common Name | Z-VAD-FMK or Z-VAD(OMe)-FMK |

| Peptide Sequence Name | Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl(O-methyl)-fluoromethylketone |

| IUPAC Name | Methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |

| CAS Number | 187389-52-2 (Methyl ester) |

Physicochemical Properties[1][2]

-

Solubility: Soluble in DMSO (>100 mM); Insoluble in water.[1][3]

-

Appearance: White to off-white lyophilized powder.[1]

Mechanism of Action

Z-VAD-FMK functions as a suicide inhibitor.[1][6] Its mechanism relies on the recognition of the Val-Ala-Asp sequence by the caspase catalytic domain, followed by an irreversible alkylation event.[6]

Binding Mechanism[2]

-

Recognition: The aspartic acid (Asp/D) residue at the P1 position directs the molecule into the substrate-binding pocket of the caspase.[1]

-

Covalent Modification: The fluoromethylketone (FMK) group acts as an electrophilic "warhead."[1] It undergoes nucleophilic attack by the catalytic cysteine thiol (–SH) in the caspase active site.[1]

-

Irreversibility: This reaction forms a stable thioether adduct, permanently disabling the enzyme.[1]

The Necroptosis Shunt (Critical Variable)

A common experimental error is assuming Z-VAD-FMK simply "keeps cells alive."[1] By blocking Caspase-8, Z-VAD-FMK prevents the cleavage of RIPK1 and RIPK3. In the presence of TNFα or TLR agonists, this inhibition stabilizes the necrosome , actively driving cells toward necroptosis (inflammatory cell death).[1]

Figure 1: Mechanistic bifurcation. Z-VAD-FMK blocks Caspase-8, preventing Apoptosis but potentially disinhibiting the RIPK1/3 pathway, leading to Necroptosis.[7]

Experimental Protocols

The following protocols are designed to minimize variability. The use of the O-methylated form (Z-VAD(OMe)-FMK) is assumed for all cell-based assays.[1]

Stock Solution Preparation

Objective: Create a stable 20 mM stock solution. Reagents: Z-VAD-FMK (MW: 467.49), Anhydrous DMSO (Cell culture grade).[1]

-

Calculate: To prepare 1 mL of 20 mM stock, weigh 9.35 mg of Z-VAD-FMK.

-

Dissolve: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds until fully dissolved.[1]

-

Aliquot: Dispense into 20–50 µL aliquots in amber microcentrifuge tubes to prevent light degradation and freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

In Vitro Inhibition Assay

Context: Preventing apoptosis in Jurkat cells treated with Staurosporine.

| Step | Action | Critical Technical Note |

| 1 | Seed Cells | Plate cells at optimal density (e.g., 5x10⁵ cells/mL).[1][2] Allow 12-24h recovery. |

| 2 | Pre-treatment | Add Z-VAD-FMK to culture media 30–60 minutes prior to induction. |

| 3 | Concentration | Typical working range: 20 µM – 50 µM . Note: Concentrations >100 µM may cause non-specific proteolysis inhibition.[1][2] |

| 4 | Induction | Add apoptosis inducer (e.g., Staurosporine, Anti-Fas).[1][2] |

| 5 | Incubation | Incubate for appropriate time (typically 4–24 hours). |

| 6 | Validation | Assess Caspase-3 activity (DEVD-cleavage assay) or PARP cleavage via Western Blot.[1][2] |

In Vivo Considerations

-

Vehicle: Z-VAD-FMK is hydrophobic.[1] Use a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .

-

Dosage: 1–10 mg/kg via Intraperitoneal (IP) injection.[1]

-

Clearance: FMK compounds have rapid clearance; daily or twice-daily dosing is often required.[1]

Workflow Visualization

Figure 2: Standard experimental workflow for in vitro apoptosis inhibition.

Troubleshooting & Limitations

1. Specificity Issues: While termed "pan-caspase," Z-VAD-FMK also inhibits non-caspase proteases, including Cathepsin B and Calpains , particularly at concentrations >50 µM. This can confound data regarding lysosomal cell death pathways.[1]

2. The "Survival" Fallacy: In cells competent for necroptosis (e.g., macrophages, L929 cells), Z-VAD-FMK treatment + TNFα is a standard protocol to induce death, not prevent it.[1] Always include a Necrostatin-1 (RIPK1 inhibitor) control arm to distinguish between apoptosis blockade and necroptosis induction.[1]

3. Stability: The methyl ester is prone to hydrolysis in aqueous media. Do not store diluted working solutions for more than 24 hours.

References

-

Vandenabeele, P., et al. (2010).[1] Molecular mechanisms of necroptosis: an ordered cellular explosion.[1] Nature Reviews Molecular Cell Biology.[1] [Link]

-

Martinet, W., et al. (2006).[1][8] z-VAD-fmk-induced non-apoptotic cell death of macrophages.[1] Autophagy.[1][8] [Link]

Sources

- 1. Z-VAD(OH)-FMK, Irreversible general caspase inhibitor (CAS 220644-02-0) | Abcam [abcam.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Z-VAD-(OMe)-FMK | Caspase inhibitor | Hello Bio [hellobio.com]

- 6. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Z-VAD-FMK – The Architect of Cell Death Modulation

Executive Summary

Z-VAD-FMK is not merely a reagent; it is a molecular switch used to interrogate the fundamental machinery of cell fate. While widely recognized as a cell-permeable, irreversible pan-caspase inhibitor, its utility extends beyond simple apoptosis blockade.[1] In the hands of an expert researcher, Z-VAD-FMK is the primary tool for distinguishing between apoptotic and necroptotic pathways, a distinction critical in immunology, oncology, and neurodegeneration research. This guide deconstructs the molecule's chemical logic, details its mechanistic "trap," and provides self-validating protocols for its application.

Chemical Architecture & Mechanism of Action

To understand how Z-VAD-FMK functions, one must dissect its tripartite structure. It is a synthetic peptide derivative designed to mimic the substrate of caspase enzymes while carrying a lethal chemical warhead.

The Structural Triad

-

The Delivery System (Z-): The N-terminal Benzyloxycarbonyl (Z) group renders the molecule hydrophobic. This modification is non-negotiable for live-cell assays, as it allows the compound to passively diffuse across the lipid bilayer, bypassing the need for transfection reagents.

-

The Recognition Motif (-VAD-): The Valyl-Alanyl-Aspartyl (Val-Ala-Asp) sequence mimics the cleavage site found in natural caspase substrates (like PARP). The Aspartic acid residue is often O-methylated (OMe) to further enhance stability and cell permeability by neutralizing the charge of the carboxyl group.

-

The Warhead (-FMK): The Fluoromethyl ketone (FMK) group is the functional core. Unlike reversible inhibitors (like aldehydes), FMK acts as a "suicide inhibitor."

The Mechanistic "Trap"

Z-VAD-FMK does not simply occupy the active site; it permanently disables it.

-

The caspase recognizes the VAD sequence and attempts to cleave it.

-

The catalytic Cysteine residue in the caspase active site initiates a nucleophilic attack on the ketone carbonyl of the inhibitor.[1]

-

The fluoride atom acts as a leaving group, resulting in the formation of a stable, covalent thioether adduct .

-

The enzyme is permanently alkylated and catalytically inert.

Visualization: The Irreversible Inhibition Mechanism

Figure 1: Schematic of the irreversible alkylation of the caspase active site by Z-VAD-FMK.

Physicochemical Profile

Reliable experimental outcomes depend on the stability and solubility of your reagents.

| Property | Specification | Technical Insight |

| Formula | C₂₂H₃₀FN₃O₇ | Fluorine is critical for the leaving group mechanism. |

| Molecular Weight | ~467.49 g/mol | Small enough for rapid diffusion. |

| Solubility | DMSO (>10 mM) | Critical: Insoluble in water. Must be reconstituted in DMSO first. |

| Stability | High (Methylated) | The O-methyl ester (OMe) prevents rapid degradation in culture media. |

| Storage | -20°C (Desiccated) | Hydrolysis-prone. Avoid repeated freeze-thaw cycles.[2] |

The Biological Switch: Apoptosis vs. Necroptosis

This is the most critical concept for advanced application. Z-VAD-FMK is not just an apoptosis inhibitor; it is a necroptosis inducer .

In many cell types (especially macrophages and T cells), Caspase-8 suppresses the necroptotic pathway by cleaving RIPK1 and RIPK3. When you treat cells with Z-VAD-FMK, you block Caspase-8.[2] If a death signal (like TNF-α or LPS) is present, the cell is forced away from apoptosis and driven toward necroptosis (programmed necrosis).

Experimental Implication: If your Z-VAD-treated cells die faster or with membrane rupture (LDH release) instead of shrinking, you have likely induced necroptosis.

Visualization: The Cell Death Decision Tree

Figure 2: The "Switch" Mechanism. Z-VAD-FMK blocks Caspase-8, removing the brake on the RIPK1/3 pathway, thereby shifting the cell fate from apoptosis to necroptosis.

Validated Experimental Protocols

Protocol A: Reconstitution and Storage

-

Solvent: 100% Anhydrous DMSO. Do not use aqueous buffers for stock solutions.

-

Concentration: Prepare a 20 mM stock solution (e.g., 1 mg in ~107 µL DMSO).

-

Storage: Aliquot into single-use volumes (e.g., 10-20 µL) to prevent freeze-thaw degradation. Store at -20°C. Desiccate if possible.

Protocol B: Standard Apoptosis Inhibition

Objective: Prevent apoptosis induced by Staurosporine or Fas Ligand.

-

Seed Cells: Plate cells (e.g., Jurkat, HeLa) at appropriate density.

-

Pre-Incubation (The Critical Step): Add Z-VAD-FMK to the media 30–60 minutes prior to the apoptotic stimulus.

-

Working Concentration:20–50 µM is standard.[1]

-

Why? The inhibitor needs time to permeate the membrane and alkylate the pro-caspases before the cascade initiates.

-

-

Induction: Add the apoptosis inducer (e.g., 1 µM Staurosporine).

-

Co-Incubation: Maintain Z-VAD-FMK presence throughout the experiment (24–48 hours).

-

Assay: Measure viability (ATP/MTS) or Caspase-3 activity.

-

Success Criteria: Treated cells show >80% viability vs. <20% in control.

-

Protocol C: Necroptosis Induction (The "Switch" Assay)

Objective: Induce and verify necroptosis in macrophages (e.g., BMDMs, J774).

-

Pre-Treatment:

-

Group A (Necroptosis): Treat with 20 µM Z-VAD-FMK for 1 hour.[1]

-

Group B (Rescue Control): Treat with 20 µM Z-VAD-FMK + 30 µM Necrostatin-1 (RIPK1 inhibitor).

-

-

Stimulation: Add 10–100 ng/mL TNF-α or 100 ng/mL LPS .

-

Incubation: 6–24 hours.

-

Readout:

-

Group A should die (LDH high, ATP low).

-

Group B should survive.

-

Interpretation: If Necrostatin-1 rescues the cells from Z-VAD+TNF toxicity, the mechanism is confirmed as necroptosis.

-

Visualization: Experimental Workflow

Figure 3: Temporal workflow for Z-VAD-FMK application. Pre-treatment is essential for effective inhibition.

Limitations & Troubleshooting

Even the best tools have boundaries. Adhere to these constraints to ensure data integrity.

-

Specificity is Relative: While termed a "pan-caspase" inhibitor, Z-VAD-FMK also inhibits other cysteine proteases, including Cathepsin B and Calpains , particularly at high concentrations (>50 µM).

-

Control: Use Z-FA-FMK as a negative control to rule out non-specific cathepsin inhibition effects.

-

-

Toxicity: High doses (>100 µM) can be cytotoxic due to the accumulation of fluoromethyl ketone metabolites or off-target protease inhibition.

-

Incomplete Blockade: Z-VAD-FMK is less effective against Caspase-2 . If your pathway relies heavily on Caspase-2, consider using Z-VDVAD-FMK.

References

-

Slee, E. A., et al. (1996).[3][4] Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[4][5] Biochemical Journal.

-

BenchChem. (2025).[1][3] Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition.[1] BenchChem Technical Guides.

-

Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK Protocols & Applications. Promega Product Guide.

-

Selleck Chemicals. (2025).[3] Z-VAD-FMK Chemical Properties and Usage. SelleckChem.

-

Gunther, C., et al. (2011). Caspase-8 regulates TNF-α-induced epithelial necroptosis and terminal ileitis. Nature.

Sources

Technical Monograph: Z-VAD-FMK in Programmed Cell Death Research

Executive Summary

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethyl ketone) is the gold-standard pan-caspase inhibitor used to validate caspase-dependence in cell death assays. However, its utility is frequently compromised by a lack of mechanistic nuance in experimental design. While effective at blocking apoptosis, Z-VAD-FMK can inadvertently trigger necroptosis by inhibiting Caspase-8-mediated suppression of the RIPK1/RIPK3 axis. Furthermore, significant off-target inhibition of cathepsins and peptide:N-glycanase 1 (NGLY1) can confound autophagy and proteostasis studies. This guide delineates the precise operational parameters, necessary controls, and interpretation logic required to use Z-VAD-FMK with high scientific integrity.

Mechanistic Profile & Chemical Biology

Structural Mechanism

Z-VAD-FMK is a cell-permeable, irreversible inhibitor.[1][2][3][4] Its efficacy stems from the fluoromethyl ketone (FMK) group, which acts as a "suicide substrate."

-

Recognition: The Val-Ala-Asp (VAD) sequence mimics the cleavage site of caspase substrates, docking into the catalytic pocket of the enzyme.

-

Covalent Trap: The FMK group undergoes a nucleophilic attack by the active site cysteine of the caspase, forming a stable thioether adduct. This permanently disables the protease.

-

Permeability: The N-terminal Benzyloxycarbonyl (Z) group and O-methylation of the aspartate residue enhance lipophilicity, allowing passive diffusion across cell membranes.

Specificity Spectrum

While marketed as a "pan-caspase" inhibitor, Z-VAD-FMK exhibits differential potency and critical off-target effects:

| Target Class | Enzyme | Interaction Type | Consequence |

| Primary | Caspases (1, 3, 8, 9, etc.) | Irreversible Inhibition | Blocks Apoptosis & Pyroptosis |

| Off-Target | Cathepsin B, H, L | Irreversible Inhibition | Impairs Autophagic Flux (Lysosomal dysfunction) |

| Off-Target | Calpains | Reversible/Irreversible | Alters Ca2+-dependent signaling |

| Off-Target | NGLY1 (Peptide:N-glycanase) | Inhibition | Induces cytosolic aggregates & proteasome stress |

Critical Insight: The inhibition of NGLY1 is a frequently overlooked artifact. NGLY1 deglycosylates misfolded proteins during ER-Associated Degradation (ERAD). Z-VAD-FMK can therefore induce a stress response independent of apoptosis, potentially confounding toxicity data [1].

The Apoptosis-Necroptosis Switch

The most significant risk in using Z-VAD-FMK is the inadvertent induction of necroptosis . In many cell types (e.g., L929, macrophages), Caspase-8 acts as a "molecular brake" on the necroptotic pathway by cleaving RIPK1 and RIPK3.

When Z-VAD-FMK inhibits Caspase-8, this brake is removed. If the cell is simultaneously stimulated with a death receptor ligand (e.g., TNF

Visualization: The Cell Death Decision Logic

Figure 1: The mechanism by which Z-VAD-FMK diverts signaling from apoptosis to necroptosis by removing Caspase-8-mediated suppression of RIPK1/3.

Validated Experimental Protocol

Reagent Preparation

-

Solvent: Anhydrous DMSO.[2] Avoid ethanol, as it can induce background toxicity at high volumes.

-

Stock Concentration: 20 mM is standard. (Solubility limit is ~100 mM).

-

Storage: Aliquot into single-use volumes (e.g., 10-50 µL) and store at -20°C. Avoid freeze-thaw cycles , which hydrolyze the FMK group, rendering the inhibitor inactive.

Treatment Workflow

To rigorously confirm "Caspase-Dependence," you must employ a Rescue Assay design.

Step 1: Pre-incubation Add Z-VAD-FMK to the culture media 30–60 minutes prior to the apoptosis-inducing stimulus. This ensures the inhibitor has permeated the membrane and occupied the caspase active sites before the cascade initiates.

Step 2: Titration Do not rely on a single concentration. Perform a dose-response (e.g., 10, 20, 50, 100 µM).

-

Typical Effective Dose: 20–50 µM.

-

Warning: >100 µM increases the likelihood of non-specific proteasome or cathepsin inhibition.

Step 3: The "Necrostatin Control" (Mandatory) To rule out necroptosis artifacts, include a condition with Necrostatin-1 (Nec-1) or GSK’872 (RIPK3 inhibitor).

| Condition | Purpose | Expected Result (if Apoptosis) | Expected Result (if Necroptosis) |

| Stimulus Only | Positive Control | Cell Death | Cell Death |

| Stimulus + Z-VAD | Test Caspase Role | Survival (Rescue) | Death (or Accelerated Death) |

| Stimulus + Z-VAD + Nec-1 | Test Switch | Survival | Survival (Rescue) |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental design including the essential Necrostatin-1 control arm to distinguish cell death modalities.

Data Interpretation & Troubleshooting

Interpreting the "Rescue"

-

Complete Rescue: If Z-VAD-FMK restores viability to near-control levels, the cell death is primarily apoptotic .

-

Partial Rescue: Suggests a mixed modality (Apoptosis + Necrosis) or that the mitochondrial outer membrane permeabilization (MOMP) has already occurred (caspase inhibition cannot reverse MOMP-driven metabolic failure, only the dismantling of the cell).

-

No Rescue / Increased Death: Strong indicator of Necroptosis induction or Ferroptosis (which is caspase-independent).

Common Artifacts

-

Autophagy Blockade: If you observe accumulation of LC3-II (autophagosome marker) via Western Blot, it may not be "autophagy induction." Z-VAD-FMK inhibits lysosomal cathepsins, blocking the degradation of autophagosomes. Always measure Autophagic Flux (e.g., using Bafilomycin A1) to distinguish induction from blockage [2].

-

Viral Replication: In viral studies, Z-VAD-FMK can unintentionally enhance viral replication if the virus uses caspases to cleave host defense proteins, or reduce it if the virus requires caspase activity for maturation.

References

-

National Institutes of Health (NIH). (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis.[5] Frontiers in Immunology. Retrieved from [Link]

-

University of Reading. (2022).[6] Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. FEBS Journal.[6] Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. z-fa-fmk.com [z-fa-fmk.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Investigations of Z-VAD-FMK's Biological Effects

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the foundational experimental approaches to characterizing the biological effects of Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone). It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating investigative framework.

I. Foundational Principles: Understanding Z-VAD-FMK

Z-VAD-FMK is a synthetic peptide that functions as a cell-permeant, irreversible pan-caspase inhibitor.[1] Its primary and most well-documented role is the inhibition of apoptosis, or programmed cell death.

A. Mechanism of Action

Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process. They exist as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic stimuli. Z-VAD-FMK exerts its inhibitory effect by covalently binding to the catalytic site of caspases, thereby preventing their activation and subsequent cleavage of downstream substrates.[2] The O-methylation of the aspartic acid residue enhances the molecule's stability and cell permeability.[1]

B. Chemical Properties

A clear understanding of the physicochemical properties of Z-VAD-FMK is crucial for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 187389-52-2 | [3] |

| Molecular Formula | C22H30FN3O7 | [3] |

| Molecular Weight | 467.49 g/mol | [3] |

| Solubility | DMSO (e.g., 20 mM) | [1] |

| Form | Lyophilized solid or powder | [3] |

| Storage | -20°C | [3] |

C. The Apoptotic Signaling Pathways

To fully appreciate the effects of Z-VAD-FMK, a foundational understanding of the major apoptotic pathways is necessary. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3.

A. Cell Viability Assays (MTT/MTS)

Causality: The initial step is to determine the effect of Z-VAD-FMK on cell viability, both alone and in the context of an apoptotic stimulus. This establishes a working concentration range and rules out confounding cytotoxic effects of the inhibitor itself. The MTT assay measures the metabolic activity of cells, which generally correlates with cell viability.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of Z-VAD-FMK (e.g., 10, 20, 50, 100 µM) for 1-2 hours. Then, add the apoptotic stimulus (e.g., staurosporine) and incubate for the desired period (e.g., 24-48 hours). Include wells with Z-VAD-FMK alone, the apoptotic stimulus alone, and vehicle (DMSO) control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Expected Data:

| Treatment | Apoptotic Stimulus | Z-VAD-FMK (50 µM) | Absorbance (570 nm) | % Viability |

| Untreated | - | - | 1.25 ± 0.08 | 100% |

| Vehicle (DMSO) | - | - | 1.23 ± 0.07 | 98.4% |

| Z-VAD-FMK alone | - | + | 1.21 ± 0.09 | 96.8% |

| Apoptotic Stimulus | + | - | 0.45 ± 0.05 | 36.0% |

| Apoptotic Stimulus + Z-VAD-FMK | + | + | 1.05 ± 0.06 | 84.0% |

B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

Causality: This assay provides a more direct measure of apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V/PI Staining

-

Cell Preparation: Induce apoptosis and treat with Z-VAD-FMK as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Viable cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Expected Data:

| Treatment | Apoptotic Stimulus | Z-VAD-FMK (50 µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Untreated | - | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| Apoptotic Stimulus | + | - | 35.7 ± 3.5 | 45.1 ± 4.2 | 19.2 ± 2.9 |

| Apoptotic Stimulus + Z-VAD-FMK | + | + | 88.9 ± 2.8 | 6.3 ± 1.5 | 4.8 ± 1.1 |

C. Caspase Activity Assays

Causality: To directly assess the inhibitory effect of Z-VAD-FMK on its target enzymes, a caspase activity assay is employed. These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric or fluorometric reporter.

Detailed Protocol: Colorimetric Caspase-3 Assay

-

Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C.

-

Absorbance Reading: Measure the absorbance at 405 nm at multiple time points.

Expected Data:

| Treatment | Apoptotic Stimulus | Z-VAD-FMK (50 µM) | Caspase-3 Activity (Fold Change vs. Untreated) |

| Untreated | - | - | 1.0 |

| Apoptotic Stimulus | + | - | 8.5 ± 0.9 |

| Apoptotic Stimulus + Z-VAD-FMK | + | + | 1.2 ± 0.3 |

D. Western Blotting for Caspase Substrate Cleavage

Causality: Western blotting provides a qualitative and semi-quantitative assessment of the activation of specific caspases and the cleavage of their downstream substrates. Key markers include the cleaved (active) form of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear protein involved in DNA repair.

Detailed Protocol: Western Blotting

-

Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (and their full-length counterparts) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

III. Advanced Considerations: Off-Target Effects and Troubleshooting

While Z-VAD-FMK is a powerful tool for studying apoptosis, it is crucial to be aware of its potential off-target effects to avoid misinterpretation of data.

A. Induction of Necroptosis

In some cell types, particularly when caspase-8 activity is inhibited, Z-VAD-FMK can trigger an alternative form of programmed cell death called necroptosis. [4]This pathway is dependent on receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like (MLKL).

B. Induction of Autophagy

Z-VAD-FMK has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. [5]This effect is thought to be mediated, at least in part, by the off-target inhibition of N-glycanase 1 (NGLY1). [6]

C. Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No inhibition of apoptosis | - Inactive Z-VAD-FMK- Insufficient concentration- Cell type resistance | - Use a fresh stock of Z-VAD-FMK- Perform a dose-response experiment- Confirm apoptosis induction with a positive control |

| High background in Western blot | - Inadequate blocking- High antibody concentration | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies |

| Unexpected cell death with Z-VAD-FMK | - Induction of necroptosis or autophagy | - Use specific inhibitors for necroptosis (e.g., Necrostatin-1) or autophagy (e.g., 3-MA) to dissect the cell death pathway |

IV. Conclusion

V. References

-

ALAB. Z-VAD-FMK. Accessed January 22, 2024. [Link]

-

Chauvier D, et al. Broad-spectrum caspase inhibitors: from myth to reality? Cell Death Differ. 2007;14:387-91.

-

Guey B, et al. Caspase-1 autoproteolysis is differentially required for NLRP1b and NLRP3 inflammasome function. PNAS. 2014;11(48):17254-9.

-

Li X, et al. The caspase inhibitor Z-VAD-FMK alleviates endotoxic shock via inducing macrophages necroptosis and promoting MDSCs-mediated inhibition of macrophages activation. Front Immunol. 2019;10:1824.

-

Py BF, et al. Caspase-11 controls interleukin-1β release through degradation of TRPC1. Cell Rep. 2014;6:1122–8.

-

Slee EA, et al. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochem J. 1996;315(Pt 1):21-4.

-

Sakthivel D, Bolívar BE, Bouchier-Hayes L. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk. FEBS J. 2022;289(11):3112-3114.

-

Needs SH, et al. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. FEBS J. 2022;289(11):3115-3132.

-

van de Craen M, et al. z-VAD-fmk-induced non-apoptotic cell death of macrophages. Apoptosis. 2005;10(2):419-29.

-

Rodrigues L, et al. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. J Assist Reprod Genet. 2015;32(9):1349-59.

-

Zhang Y, et al. Involvement of Autophagy in z-VAD-FMK Induced Photoreceptor Necroptosis, a Caspase-Independent Cell Death, after Experimental Retinal Detachment. Invest Ophthalmol Vis Sci. 2015;56(11):6746-57.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 5. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Z-VAD-FMK: A Technical Whitepaper

Executive Summary

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that has served as the "gold standard" tool compound in apoptosis research for over three decades. Originally designed as a therapeutic candidate for inflammatory diseases, its development was halted due to metabolic toxicity, repurposing it as an essential reagent for dissecting cell death pathways.[1][2]

This guide provides a rigorous technical analysis of Z-VAD-FMK, moving beyond basic product sheets to explore the chemical mechanism, the biological paradox of necroptosis induction, and critical experimental protocols required for reproducible data.

Part 1: Chemical Genesis and Mechanism of Action

The Molecule

Z-VAD-FMK is a peptide-mimetic inhibitor. Its structure is engineered to mimic the substrate recognition motif of caspases while delivering a reactive "warhead" to the enzyme's active site.

-

Z (Benzyloxycarbonyl): An N-terminal protecting group that enhances lipophilicity, allowing the molecule to penetrate cell membranes.

-

VAD (Val-Ala-Asp): The peptide sequence recognized by the catalytic groove of caspases. The Aspartate (D) residue at the P1 position is critical, as caspases cleave after aspartic acid.

-

FMK (Fluoromethylketone): The irreversible "warhead." Unlike reversible aldehyde inhibitors (e.g., Ac-DEVD-CHO), the FMK group forms a covalent bond with the enzyme.

The Alkylation Mechanism

The inhibition is a suicide substrate mechanism. When the caspase active site attempts to process the "VAD" pseudo-substrate, the catalytic cysteine initiates a nucleophilic attack on the ketone carbon.

Key Reaction Steps:

-

Recognition: The Caspase binds the VAD sequence.

-

Attack: The thiolate anion of the catalytic Cysteine attacks the carbonyl carbon of the inhibitor.

-

Alkylation: The high electronegativity of the Fluorine atom facilitates its departure as a leaving group.

-

Irreversibility: A stable thioether bond is formed, permanently disabling the enzyme.

Figure 1: The suicide inhibition mechanism of Z-VAD-FMK. The departure of the fluoride ion renders the inhibition irreversible.

Part 2: The Biological Context & The "Z-VAD Paradox"

Historical Context

Z-VAD-FMK was designed by Dr. Robert Smith and colleagues, originally targeting Interleukin-1

The Apoptosis vs. Necroptosis Switch

A common error in experimental design is assuming that Z-VAD-FMK simply "stops cell death." In specific cell types (e.g., macrophages, L929 fibrosarcoma), Z-VAD-FMK can induce or sensitize cells to Necroptosis.[3]

The Mechanism:

Caspase-8 acts as a molecular "brake" on the necroptotic pathway by cleaving RIPK1 and RIPK3. When Z-VAD-FMK inhibits Caspase-8, this brake is removed. If the cell is stimulated (e.g., by TNF

Figure 2: The "Z-VAD Paradox." By inhibiting Caspase-8, Z-VAD-FMK removes the suppression of RIPK1/3, inadvertently triggering necroptosis in susceptible cells.

Part 3: Experimental Application (Protocol & Standards)

Solubility and Handling

-

Solvent: DMSO (Dimethyl sulfoxide).[4]

-

Stock Concentration: 20 mM is standard.[4] Avoid concentrations >50 mM to prevent precipitation upon dilution.

-

Storage: Aliquot immediately. Store at -20°C. Stable for 6-12 months. Avoid freeze-thaw cycles , as moisture hydrolyzes the methyl ester.

Standard Inhibition Protocol (Adherent Cells)

This protocol is designed for HeLa, Jurkat, or MCF-7 cells to block apoptosis induced by Staurosporine or Fas ligand.

| Step | Action | Critical Technical Note |

| 1 | Seed Cells | Seed cells to reach 70-80% confluence on the day of treatment. |

| 2 | Prepare Media | Dilute Z-VAD-FMK stock (20 mM) into fresh, warm media. |

| 3 | Pre-Treatment | Conc: 20–50 µM.Time: 30–60 mins before apoptotic stimulus. |

| 4 | Induction | Add apoptotic stimulus (e.g., Staurosporine) without washing out Z-VAD-FMK. |

| 5 | Analysis | Assay at 6–24 hours (Annexin V, Western Blot for PARP cleavage). |

Controls and Validation

To ensure data integrity (E-E-A-T), every experiment using Z-VAD-FMK must include:

-

Negative Control: Z-FA-FMK . This is a cathepsin inhibitor that does not inhibit caspases. It controls for the potential toxicity of the FMK group and non-specific peptide effects.

-

Necroptosis Control: If cell death increases with Z-VAD-FMK, add Necrostatin-1 (RIPK1 inhibitor) to confirm the shift to necroptosis.

Part 4: Critical Limitations & Data Interpretation

Off-Target Specificity

Z-VAD-FMK is not perfectly specific to caspases.

-

Cathepsins: It potently inhibits Cathepsin B and H. In lysosome-dependent cell death models, Z-VAD-FMK may block death via cathepsin inhibition, not caspase inhibition.

-

NGLY1 (Peptide:N-glycanase 1): Recent studies indicate Z-VAD-FMK inhibits NGLY1, which can induce autophagy and vacuolization independent of caspase activity.

The "Ghost" Band in Western Blots

When using Z-VAD-FMK, you may still see processed Caspase-3 fragments on a Western Blot.

-

Explanation: Z-VAD-FMK binds the active site.[4][5] It does not necessarily prevent the cleavage of pro-caspase-3 by upstream caspases (like Caspase-8 or -9), but it renders the cleaved Caspase-3 catalytically inert.

-

Solution: Do not use "presence of cleaved Caspase-3" as the sole readout for inhibition. Use a functional substrate assay (e.g., DEVD-ase activity) or downstream PARP cleavage.

References

-

Van Noorden, C. J. (2001).[2][3] The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Acta Histochemica, 103(3), 241–251.[2]

-

Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[6] Biochemical Journal, 315(Pt 1), 21–24.

-

Vandenabeele, P., et al. (2006). Caspases, necrosis, and inflammation: the mild side of cell death. Cell Death & Differentiation, 13, 363–366.

-

Needs, H., et al. (2020). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy.[7] Cell Chemical Biology.

-

Gunther, C., et al. (2011). Caspase-8 regulates TNF-α-induced epithelial necroptosis and terminal ileitis. Nature, 479, 117–121.

Sources

- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

Beyond Apoptosis: A Technical Guide to the Broad Enzymatic Inhibition Profile of Z-VAD-FMK

Executive Summary

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is widely marketed as a "pan-caspase inhibitor" and serves as the gold standard for blocking apoptosis in experimental models.[1][2] However, its utility is frequently compromised by a reductionist view of its specificity.

This guide addresses a critical experimental blind spot: Z-VAD-FMK is not specific to caspases. It is a broad-spectrum alkylating agent that irreversibly inhibits multiple cysteine proteases, including Cathepsins and Calpains, and can paradoxically induce necrotic cell death (necroptosis) in specific cellular contexts. Failure to account for these off-target effects leads to misinterpreted data, where "caspase-independent cell death" is actually "inhibitor-induced necroptosis" or lysosomal protease suppression.

Part 1: The Enzymatic Inhibition Profile

The fluoromethylketone (FMK) group on Z-VAD is a "warhead" that forms an irreversible thiomethyl ketone adduct with the active site cysteine of proteases. While optimized for the caspase catalytic pocket, this reactivity extends to other cysteine-dependent enzymes.

The Target Landscape

Z-VAD-FMK exhibits a tiered inhibition profile based on concentration and active site accessibility.

| Enzyme Class | Primary Target | IC50 / Ki Range | Consequence of Inhibition |

| Caspases | Caspase-1, 3, 8, 9 | < 1 µM | Blockade of Apoptosis (Intended) |

| Cathepsins | Cathepsin B, H, L | 1 - 10 µM | Lysosomal dysfunction; blockade of autophagy flux |

| Calpains | Calpain I, II | 10 - 100 µM | Altered cytoskeletal remodeling; necrosis modulation |

| Viral Proteases | 3C-like proteases | Context Dependent | Enhanced viral replication (delayed host death) |

Visualizing the Inhibition Network

The following diagram illustrates the validated enzymatic targets of Z-VAD-FMK, categorized by binding affinity.

Figure 1: The tiered enzymatic inhibition profile of Z-VAD-FMK, highlighting non-caspase targets.[3]

Part 2: The Necroptosis Paradox

The most dangerous artifact of Z-VAD-FMK usage is the induction of necroptosis . In many cell lines (e.g., L929, macrophages), Caspase-8 acts as a "brake" on the necroptotic pathway by cleaving RIPK1 and RIPK3.

When a researcher treats cells with Z-VAD-FMK to stop apoptosis, they inadvertently block Caspase-8. If the cell is simultaneously stimulated with TNF

The Experimental Trap:

-

Researcher treats cells with cytotoxic drug + Z-VAD-FMK.

-

Cells die anyway (often faster).

Mechanism of Z-VAD Induced Necroptosis[3]

Figure 2: The "Necroptosis Switch." Z-VAD-FMK blocks Caspase-8, removing the brake on RIPK1/3-dependent necrosis.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, Z-VAD-FMK must never be used in isolation without specific controls for off-target effects.

Protocol: Distinguishing Apoptosis, Necroptosis, and Cathepsin-Dependent Death

Objective: Determine if cell death is truly caspase-independent or an artifact of Z-VAD treatment.

Reagents Required:

-

Z-VAD-FMK: Pan-caspase inhibitor (Working conc: 20-50 µM).

-

Z-FA-FMK: Negative control for caspases; Positive inhibitor for Cathepsins (Working conc: 20-50 µM).

-

Necrostatin-1 (Nec-1): RIPK1 inhibitor (Working conc: 10-30 µM).

-

Stimulus: (e.g., Staurosporine, TNF

, drug of interest).

Workflow:

-

Preparation:

-

Dissolve Z-VAD-FMK in high-grade DMSO to create a 20mM stock.

-

Note: Store at -20°C. Avoid repeated freeze-thaw cycles as the FMK group is moisture-sensitive.

-

-

The "Rescue Matrix" Setup: Plate cells and treat according to the following matrix:

Condition Treatment Rationale A Stimulus Only Baseline death. B Stimulus + Z-VAD-FMK Tests caspase dependence. C Stimulus + Z-VAD-FMK + Nec-1 Tests for Z-VAD-induced necroptosis. D Stimulus + Z-FA-FMK Tests for Cathepsin dependence (Caspases active).[5] -

Interpretation of Results:

-

If B survives: Death is purely apoptotic (Caspase-dependent).

-

If B dies, but C survives: Death is Necroptosis induced by Z-VAD. (Common artifact).

-

If B dies and D survives: Death involves Cathepsins (Z-FA blocks cathepsins but not caspases; if Z-FA saves cells, cathepsins were the driver).

-

If B, C, and D all die: Death is likely independent of Caspases, RIPK1, and Cathepsins (e.g., Ferroptosis, MPT-driven necrosis).

-

Validating Target Engagement (Western Blot)

Do not rely solely on cell viability assays (MTT/CellTiter-Glo) as they do not distinguish mechanism.

-

Lysate Prep: Collect lysates from Conditions A and B.

-

Probe: Anti-Caspase-3 and Anti-PARP.

-

Success Criteria:

-

Condition A (Stimulus): Strong bands for Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP.

-

Condition B (Z-VAD): Absence of Cleaved PARP.

-

Critical Check: If Cleaved PARP is absent but cells are dead, investigate Necroptosis (p-MLKL blot) or Cathepsin release (Cytosolic Cathepsin B).

-

Part 4: References

-

Schotte, P. et al. (1999). Non-specific application of the caspase inhibitor zVAD-fmk: impairment of cell proliferation and induction of cell death.[6][7] FEBS Letters. Link

-

Vercammen, D. et al. (1998). Inhibition of caspases increases the sensitivity of L929 cells to TNF-induced necrosis. Journal of Experimental Medicine. Link

-

Wu, Y.T. et al. (2011).[3][8] zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC-MAPKs-AP-1 pathway. Cell Death & Differentiation. Link

-

Lawrence, C.P. et al. (2006).[7] The Cathepsin B Inhibitor, z-FA-FMK, Inhibits Human T Cell Proliferation In Vitro. Journal of Immunology. Link

-

Deszcz, L. et al. (2004). The caspase inhibitor z-VAD-fmk is a potent inhibitor of the picornavirus 2A proteinase. FEBS Letters. Link

Sources

- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV) infection-mediated apoptosis and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Use of Z-VAD-FMK in Cell Death Assays

Abstract & Strategic Overview

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is the industry-standard, cell-permeable, irreversible pan-caspase inhibitor. While widely used to block apoptosis, its application is often oversimplified, leading to misinterpretation of cell death data.

The Scientist’s Reality: Simply adding Z-VAD-FMK does not "save" a cell; it often merely redirects the cell's fate. In many contexts (particularly macrophages and fibroblasts), inhibiting Caspase-8 with Z-VAD-FMK removes the "brake" on RIPK1/RIPK3 signaling, forcibly switching the cell from apoptosis to necroptosis (programmed necrosis). Furthermore, recent evidence suggests off-target inhibition of NGLY1, triggering autophagy.

This protocol provides a rigorous framework for using Z-VAD-FMK not just as an inhibitor, but as a molecular probe to dissect the specific mode of cell death (Apoptosis vs. Necroptosis vs. Autophagy).

Mechanism of Action & Pathway Logic

Z-VAD-FMK binds irreversibly to the catalytic aspartate residue of caspases. However, its utility lies in its downstream consequences.

The "Hydra" Effect: Pathway Redirection

When Z-VAD-FMK blocks Caspase-8, it prevents the cleavage of RIPK1/RIPK3. Uncleaved RIPK1/3 can then form the necrosome , phosphorylating MLKL, which oligomerizes at the membrane to cause rupture (Necroptosis).

Figure 1: The "Switch" Mechanism. Z-VAD-FMK inhibits Caspase-8, preventing Apoptosis but potentially unleashing RIPK-mediated Necroptosis.[1]

Pre-Experimental Preparation[2]

Reconstitution & Storage

Z-VAD-FMK is hydrophobic. Proper handling is critical to prevent precipitation in aqueous media.

| Parameter | Specification | Expert Tip |

| Solvent | DMSO (Anhydrous, >99.9%) | Never use water or ethanol for stock preparation.[2] |

| Stock Conc. | 20 mM (Standard) | 100 mM is possible but increases precipitation risk upon dilution.[2] |

| Solubility | ~94 mg/mL in DMSO | Vortex vigorously.[2] If cloudy, warm to 37°C for 2-5 mins. |

| Storage (Stock) | -20°C (6 months) | Aliquot into single-use vials (e.g., 10-20 µL) to avoid freeze-thaw cycles. |

| Storage (Solid) | -20°C (1 year) | Store desiccated.[3][2] Protect from light. |

The "Golden Ratio" Calculation

To avoid solvent toxicity, the final DMSO concentration in culture must remain < 0.5% (ideally < 0.1%).

-

Target: 20 µM Final Concentration.

-

Stock: 20 mM (20,000 µM).

-

Dilution Factor: 1:1000.

-

Result: 0.1% DMSO (Safe).

Comprehensive Experimental Protocol

Phase 1: Experimental Design & Controls

Every experiment using Z-VAD-FMK must include these three arms to be scientifically valid.

-

Vehicle Control: Cells + Inducer + DMSO (matches Z-VAD volume). Validates that the solvent isn't toxic.

-

Negative Control (Z-FA-FMK): Cells + Inducer + Z-FA-FMK. Controls for the fluoromethyl ketone (FMK) group and cathepsin inhibition, proving the effect is caspase-specific.

-

Experimental: Cells + Inducer + Z-VAD-FMK.

Phase 2: Step-by-Step Workflow

Step 1: Cell Seeding

-

Seed cells (e.g., HeLa, Jurkat, THP-1) to reach ~70-80% confluency on the day of treatment.

-

Note: For suspension cells, ensure density is optimized (e.g., 5x10⁵ cells/mL).

Step 2: Preparation of Working Solutions (Fresh)

-

Thaw 20 mM Z-VAD-FMK stock at room temperature (RT).

-

Critical: Verify the solution is clear. If precipitate is visible, incubate at 37°C for 5 min and vortex.

Step 3: Pre-Treatment (The "Loading" Phase)

-

Add Z-VAD-FMK to the culture media 30–60 minutes BEFORE adding the apoptosis inducer (e.g., Staurosporine, Fas Ligand, Doxorubicin).

-

Standard Dose: 20 µM (Range: 10–50 µM).

-

Why? Z-VAD-FMK requires time to permeate the membrane and occupy the catalytic pockets of pro-caspases before the cascade initiates.

Step 4: Induction & Co-Incubation

-

Add the apoptosis inducer directly to the media containing Z-VAD-FMK. Do not wash the cells.

-

Duration:

-

Short Assays (<12h): Single dose is sufficient.

-

Long Assays (>24h): Z-VAD-FMK can be metabolized or degraded. Supplement with 50% of the original dose every 24 hours if observing "breakthrough" apoptosis.

-

Step 5: Readout Selection

-

Morphology: Check for switch from blebbing (apoptosis) to ballooning (necroptosis).

-

Biochemistry: Western Blot for cleaved Caspase-3 (Z-VAD prevents activity, but sometimes not the cleavage of the pro-enzyme itself, though it usually blocks the upstream processing).

-

Viability: ATP or MTT assays.

Figure 2: Temporal Workflow. The critical pre-treatment step ensures caspase active sites are blocked prior to pathway activation.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

"My cells died anyway, even with Z-VAD."

Diagnosis: You likely induced Necroptosis. Validation: Repeat the experiment with Z-VAD-FMK + Necrostatin-1 (RIPK1 inhibitor).

-

If survival is restored: It was Necroptosis.

-

If cells still die: Consider mitochondrial toxicity or non-specific effects.

"I see precipitation when I add the stock to the media."

Diagnosis: "Shock" precipitation due to rapid polarity change. Solution: Dilute the Z-VAD-FMK stock 1:10 in sterile PBS or media intermediate tube first, mix rapidly, then add this intermediate to the cells.

"Is Z-VAD-FMK specific?"

Reality Check: No. At high concentrations (>50 µM), it inhibits Cathepsin B and other cysteine proteases. It also inhibits NGLY1 (Peptide:N-glycanase), which can induce vacuolization and autophagy artifacts. Alternative: For higher specificity, consider Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone). It is more potent, less toxic, and does not inhibit cathepsins.

References

-

Wu, Y. T., et al. (2010). zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway. Cell Death & Differentiation.[4] [Link]

-

Needs, H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy.[5] FEBS Journal. [Link]

Sources

- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. selleckchem.com [selleckchem.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

Guide to the Preparation and Handling of Z-VAD-FMK Stock Solutions

An Application Note and Protocol for Researchers

Introduction: The Critical Role of Caspase Inhibition in Apoptosis Research

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cornerstone tool in the study of programmed cell death. It is a cell-permeable, irreversible pan-caspase inhibitor, widely utilized to dissect caspase-dependent signaling pathways and prevent apoptosis in experimental systems[1]. Caspases, a family of cysteine proteases, are the central executioners of the apoptotic cascade.[2] They exist in healthy cells as inactive zymogens and are activated through proteolytic cleavage in response to apoptotic stimuli, initiating a cascade that systematically dismantles the cell[3].

Z-VAD-FMK's efficacy lies in its tripeptide sequence (Val-Ala-Asp), which mimics the natural cleavage site for a broad range of caspases, and its fluoromethylketone (FMK) moiety, which covalently binds to the catalytic cysteine residue in the caspase active site, leading to irreversible inactivation[1]. This broad-spectrum activity allows for the effective blockade of both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), thereby inhibiting apoptosis induced by diverse stimuli[1][4].

Given its potent and irreversible mechanism, the integrity and concentration of the Z-VAD-FMK solution are paramount for obtaining reliable and reproducible experimental outcomes. Improper preparation, handling, or storage can lead to compound degradation, precipitation, or inaccurate dosing, confounding experimental results. This guide provides a detailed, field-proven protocol for the preparation of Z-VAD-FMK stock solutions, grounded in the physicochemical properties of the compound and best practices in laboratory science.

Z-VAD-FMK: Compound Specifications

A thorough understanding of the inhibitor's properties is the foundation of a robust protocol. Key quantitative data for Z-VAD-FMK are summarized below.

| Property | Value | Source(s) |

| CAS Number | 187389-52-2 | [4][5] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [4][5] |

| Molecular Weight | 467.49 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | ≥95% (recommended for cell-based assays) | [7] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥10 mM or ≥20 mg/mL). | [4][6] |

| Storage (Solid) | -20°C for up to 3 years. Protect from light and moisture. | [8] |

Mechanism of Action: Broad-Spectrum Caspase Inhibition

Z-VAD-FMK prevents apoptosis by inhibiting the activation and activity of caspases that drive both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates how Z-VAD-FMK intervenes in these critical cell death cascades.

Figure 1: Mechanism of Z-VAD-FMK Action.

Protocol: Preparation of a 10 mM Z-VAD-FMK Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, which is the standard and recommended solvent. The choice of DMSO is critical; its polar aprotic nature effectively solubilizes Z-VAD-FMK, and it is miscible with aqueous cell culture media at low final concentrations.[9][10]

Materials

-

Z-VAD-FMK powder (e.g., 1 mg or 5 mg vial)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (ACS grade or higher)[11]

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated precision micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic water bath

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. Z-VAD-FMK | 187389-52-2 [chemicalbook.com]

- 7. Z-VAD(OMe)-FMK | CAS 187389-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. gchemglobal.com [gchemglobal.com]

Application Note: Strategic Inhibition of Apoptosis using Z-VAD-FMK

[1]

Executive Summary

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3][4][5] It is the industry-standard negative control for validating caspase-dependent apoptosis. By alkylating the catalytic cysteine residue of active caspases, Z-VAD-FMK prevents the processing of downstream substrates (e.g., PARP, Lamin A).

Crucial Scientific Context: While Z-VAD-FMK is a potent tool, it is not a "magic bullet." In specific cellular contexts—particularly macrophages or cells with high RIPK3 expression—blocking Caspase-8 with Z-VAD-FMK can shift the cell death modality from apoptosis to necroptosis (programmed necrosis).[6] This guide addresses the protocol for effective inhibition while controlling for these off-target biological effects.

Mechanism of Action

Z-VAD-FMK mimics the caspase cleavage site (Val-Ala-Asp).[3] The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent thioether bond with the active site cysteine of the caspase, permanently disabling the enzyme. The N-terminal benzyloxycarbonyl (Z) group improves cellular permeability.

Pathway Diagram: The Apoptosis/Necroptosis Switch

The following diagram illustrates how Z-VAD-FMK intervenes in the signaling cascade and the potential risk of inducing necroptosis.[6]

Caption: Z-VAD-FMK blocks the Caspase cascade but may inadvertently sensitize cells to RIPK-mediated necroptosis.[7][1][2][3][4][5][6][8][9][10][11][12]

Preparation and Handling

Solubility and Storage

Z-VAD-FMK is hydrophobic and requires DMSO for solubilization.[4]

-

Stock Concentration: Prepare a 20 mM stock solution in high-grade DMSO (anhydrous).

-

Example: Dissolve 1 mg (MW: ~467.5 g/mol ) in 107 µL DMSO.

-

-

Storage: Aliquot immediately into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.

-

Stability: The FMK group is reactive.[3] Do not store diluted in aqueous buffers.

Working Concentrations[3][4][13][14]

-

Standard Range: 20 µM – 50 µM.

-

Minimum Effective Dose: 10 µM (cell-type dependent).

-

Toxicity Threshold: >100 µM (non-specific cysteine protease inhibition increases).

Experimental Protocol: Caspase Inhibition Assay

This protocol describes the use of Z-VAD-FMK to validate that a specific apoptotic stimulus (e.g., Staurosporine) is caspase-dependent.

Workflow Diagram

Caption: Sequential workflow ensuring inhibitor penetration prior to apoptotic induction.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells (e.g., Jurkat, HeLa, THP-1) in appropriate culture plates (96-well for luminescence, 6-well for Western blot).

-

Allow cells to adhere/recover for 24 hours.

-

-

Inhibitor Pre-incubation (CRITICAL STEP):

-

Dilute the 20 mM Z-VAD-FMK stock to 2X the final desired concentration in complete media (e.g., if final is 20 µM, prepare 40 µM).

-

Remove half the media from the wells or add the concentrated inhibitor directly to the existing media.

-

Final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

Incubate for 30–60 minutes at 37°C before adding the apoptosis inducer.

-

Why? Z-VAD-FMK needs time to cross the membrane and bind available pro-caspases before the apoptotic cascade is triggered.

-

-

Induction of Apoptosis:

-

Add the apoptotic stimulus (e.g., Staurosporine, Fas Ligand, Doxorubicin) at the determined IC50 concentration.

-

Maintain Z-VAD-FMK presence throughout the induction period.

-

-

Assay Readout:

-

Perform readout after the appropriate time point (typically 4–24 hours).

-

Recommended Assays: Caspase-Glo® 3/7, Annexin V flow cytometry, or PARP cleavage via Western Blot.

-

Data Analysis & Expected Results

To validate the experiment, you must compare four specific conditions.

| Condition | Components | Expected Result (Viability) | Expected Caspase Activity | Interpretation |

| 1. Vehicle Control | Cells + DMSO | High (100%) | Basal (Low) | Healthy baseline. |

| 2. Inhibitor Control | Cells + Z-VAD-FMK (No Inducer) | High (>95%) | Basal (Low) | Toxicity Check: Confirms Z-VAD itself is not toxic. |

| 3. Positive Control | Cells + Inducer + DMSO | Low (<50%) | High | Induction Check: Confirms the stimulus works. |

| 4. Experimental | Cells + Inducer + Z-VAD-FMK | Rescued (High) | Inhibited (Low) | Validation: Confirms cell death was caspase-dependent. |

Note on Data Interpretation: If Condition 4 shows low caspase activity but low cell viability, the cells likely shifted to necroptosis or another caspase-independent death pathway (see Troubleshooting).

Critical Considerations & Troubleshooting (E-E-A-T)

Specificity Issues (The "Dirty" Inhibitor)

Z-VAD-FMK is often labeled "specific," but at high concentrations (>50 µM), it inhibits non-caspase cysteine proteases, including:

-

Cathepsin B & H: Lysosomal proteases.

-

Calpains: Calcium-dependent proteases.

-

Solution: Titrate the dose. Use Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) if higher specificity is required, as it does not inhibit cathepsins [1].

The Necroptosis Shift

In cells expressing RIPK3 (e.g., macrophages, L929 cells), Z-VAD-FMK can accelerate cell death rather than prevent it.

-

Mechanism:[3][5][8][9][10][11][12][13] Caspase-8 normally cleaves and inactivates RIPK1/RIPK3. Blocking Caspase-8 stabilizes the necrosome, triggering necroptosis [2].

-

Diagnostic: If Z-VAD-FMK fails to rescue viability, add Necrostatin-1 (RIPK1 inhibitor) alongside Z-VAD-FMK. If viability is restored, the death mechanism is necroptosis.

In Vivo Limitations

Z-VAD-FMK is generally not recommended for long-term in vivo studies due to:

-

Metabolic Toxicity: Metabolism of the fluoromethyl ketone group can release fluoroacetate, a potent toxin affecting the aconitase enzyme in the Krebs cycle.

-

Clearance: Rapid clearance requires high/frequent dosing.

References

-

Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345-352.

-

Vandenabeele, P., et al. (2006). Caspases, necrosis, and inflammation: the gas-guzzling car in the ditch. Nature Reviews Molecular Cell Biology, 7, 326-340.

-

Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[5] Biochemical Journal, 315(Pt 1), 21–24.[5]

-

Promega Corporation. Caspase Inhibitor Z-VAD-FMK Technical Manual.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. Z-VAD-FMK [alab.com.pl]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MEROPS - the Peptidase Database [ebi.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

Application Note: In Vivo Administration of Z-VAD-FMK

Optimizing Pan-Caspase Inhibition: Formulation, Routes, and Pharmacodynamics

Executive Summary & Mechanism of Action

Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] While widely used in vitro, its translation to in vivo models is frequently compromised by poor aqueous solubility and rapid clearance.

Core Mechanism: Z-VAD-FMK acts as a "suicide substrate." The fluoromethylketone (FMK) group covalently binds to the cysteine residue in the catalytic active site of caspases (Caspase-1, -3, -8, and -9), permanently disabling the enzyme.